molecular formula C17H18O5 B176986 Isomurralonginol acetate CAS No. 139115-59-6

Isomurralonginol acetate

Cat. No.: B176986
CAS No.: 139115-59-6
M. Wt: 302.32 g/mol
InChI Key: KJRYZFDEVYMOEY-UHFFFAOYSA-N
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Description

Isomurralonginol acetate is a naturally occurring compound derived from the herbs of Murraya exotica. It belongs to the class of coumarins and has the molecular formula C17H18O5 with a molecular weight of 302.33 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isomurralonginol acetate can be synthesized from isomurralonginol, which is obtained from umbelliferone through a four-step process with a 59% yield . The conversion of isomurralonginol to this compound involves a single-step acetylation reaction, yielding 94% of the desired product .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of isomurralonginol from the herbs of Murraya exotica, followed by its chemical modification through acetylation. The process is optimized to ensure high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Isomurralonginol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of isomurralonginol acetate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth. The specific molecular targets and pathways include:

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-10(2)13(9-21-11(3)18)16-14(20-4)7-5-12-6-8-15(19)22-17(12)16/h5-8,13H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRYZFDEVYMOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(COC(=O)C)C1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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